![molecular formula C19H15N5O B12611949 N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide is a complex organic compound that features a unique structure combining a quinoline and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and indole intermediates, followed by their coupling through a hydrazone formation reaction. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or indole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated or partially reduced derivatives.
科学研究应用
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide: shares structural similarities with other quinoline and indole derivatives.
Quinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.
Indole derivatives: These compounds are known for their roles in neurotransmission and as precursors to various natural products.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and indole structure, which may confer unique biological activities and chemical reactivity not observed in simpler quinoline or indole derivatives.
属性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)15-11-24(17-8-4-2-5-13(15)17)18-9-10-21-16-7-3-1-6-14(16)18/h1-12H,20H2,(H,22,23,25) |
InChI 键 |
ITQRKFSMKOGTEH-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


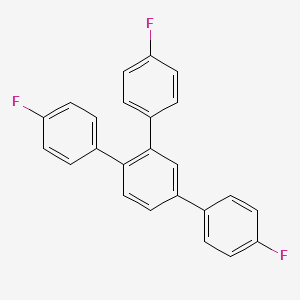
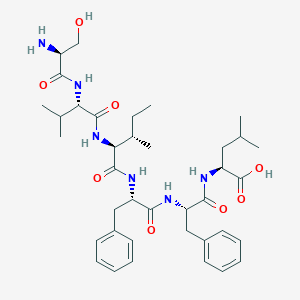
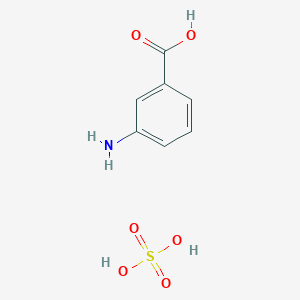
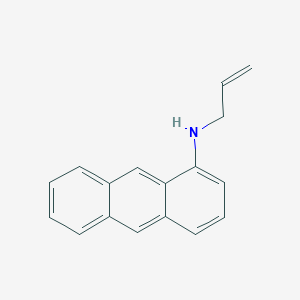

![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
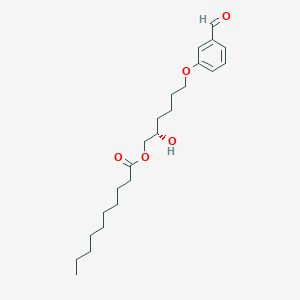

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
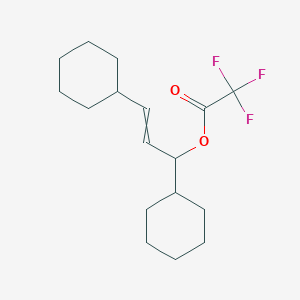
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
